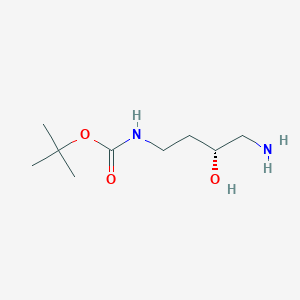
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) works by inhibiting the activity of transglutaminase, which is an enzyme that plays a crucial role in various biological processes. By inhibiting this enzyme, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can disrupt the normal functioning of cells, leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) are still being studied. However, it has been found to have potential antitumor activity, making it a promising candidate for cancer treatment. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have an effect on blood clotting and wound healing.
Advantages And Limitations For Lab Experiments
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, it has been shown to have potential antitumor activity, making it a promising candidate for cancer research. However, there are also limitations to the use of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research on Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One potential direction is to further investigate its potential antitumor activity and its mechanism of action. Additionally, more research is needed to determine its safety and efficacy in humans. Other potential future directions include exploring its potential applications in wound healing and blood clotting. Overall, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has significant potential for various scientific applications and warrants further investigation.
Synthesis Methods
The synthesis of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of 4-aminobutyric acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound.
Scientific Research Applications
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme transglutaminase, which is involved in various biological processes such as blood clotting and wound healing. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.
properties
CAS RN |
143565-81-5 |
|---|---|
Product Name |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
InChI Key |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
synonyms |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



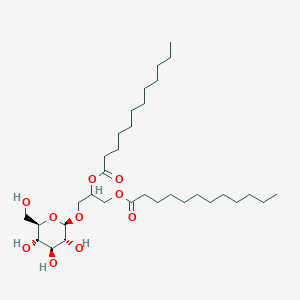
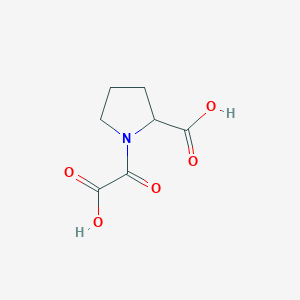
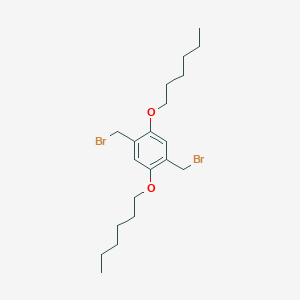
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
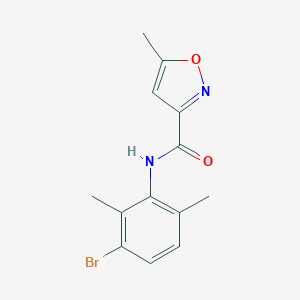
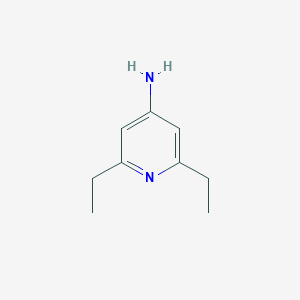
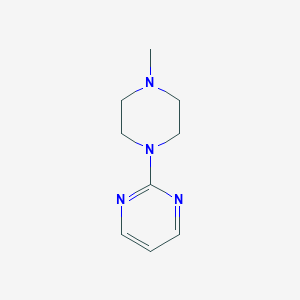
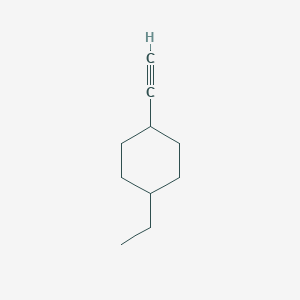
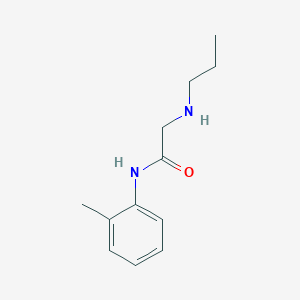
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
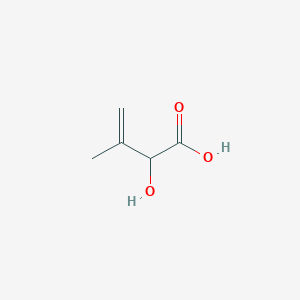
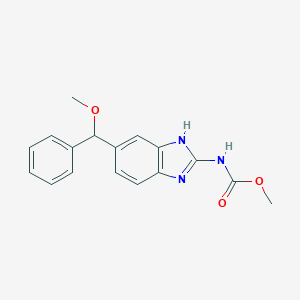

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)